2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused tricyclic scaffold. Its structure includes a 1,3-benzodioxole moiety linked via a methyl group to the pyrrole ring and a 4-methoxyphenyl substituent at position 1.
Properties
Molecular Formula |
C26H19NO6 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19NO6/c1-30-17-9-7-16(8-10-17)23-22-24(28)18-4-2-3-5-19(18)33-25(22)26(29)27(23)13-15-6-11-20-21(12-15)32-14-31-20/h2-12,23H,13-14H2,1H3 |
InChI Key |
INKQIKIVAXZYGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole and methoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include catalysts, solvents, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques. This involves the use of reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines. Substitution reactions can introduce new functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
- Case Study : In vitro tests demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by more than 50% at concentrations of 10 µM after 48 hours of treatment.
-
Neuroprotective Effects
- The compound has been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage. It showed promise in reducing reactive oxygen species (ROS) levels in neuronal cell cultures.
- Case Study : A study involving the administration of the compound to rat models of neurodegeneration revealed a marked improvement in cognitive function and a reduction in markers of oxidative stress.
Material Science Applications
-
Organic Photovoltaics
- Due to its unique electronic properties, this compound has potential applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a candidate for use in solar cells.
- Research Findings : Preliminary experiments have shown that incorporating this compound into polymer blends enhances the efficiency of solar cells by improving charge transport properties.
-
Fluorescent Probes
- The structural features of this compound allow it to function as a fluorescent probe for biological imaging. Its fluorescence properties can be utilized to track cellular processes in real-time.
- Case Study : In cellular imaging studies, the compound successfully labeled specific organelles within live cells, providing insights into cellular dynamics.
Summary Table of Applications
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibits cancer cell proliferation; induces apoptosis |
| Neuroprotective effects | Reduces oxidative stress; improves cognitive function | |
| Material Science | Organic photovoltaics | Enhances efficiency of solar cells |
| Fluorescent probes | Effective for live-cell imaging |
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogs differ in substituent positions and functional groups:
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Mass | Key Features |
|---|---|---|---|---|
| Target Compound | C27H21NO6 | 4-Methoxyphenyl (1), Benzodioxolyl (2) | ~455.47* | Electron-rich aromatic systems; potential for π-π interactions |
| 2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1 | C27H21NO6 | 3-Methoxyphenyl (1), Methyl (7) | 455.466 | Meta-substitution reduces steric hindrance; methyl group enhances lipophilicity |
| 1-Aryl-2-[2-(dimethylamino)ethyl]-chromeno[2,3-c]pyrrole-3,9-diones 2 | Varies | Dimethylaminoethyl (2) | ~400–500 | Basic side chain improves solubility; tertiary amine enables pH-dependent activity |
| Chromeno[7,8-d][1,3]benzodioxocin derivatives 3 | C28H24O8 | Dihydroxyphenyl, Hydroxyphenyl | ~488.49 | Multiple hydroxyl groups enhance water solubility; complex stereochemistry |
*Estimated based on analog data.
Solubility and Lipophilicity
- Target Compound : Predicted low solubility due to aromaticity and lack of ionizable groups.
- Analog Data: The 3-methoxyphenyl analog () has moderate lipophilicity (LogP ~3.5). Dimethylaminoethyl-substituted analogs () show enhanced aqueous solubility (LogP ~2.8) due to basic side chains.
Biological Activity
The compound 2-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative that exhibits significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound belongs to the class of chromeno-pyrrole derivatives, characterized by a complex structure that includes a benzodioxole moiety. Its molecular formula is , with a molecular weight of approximately 396.43 g/mol. The presence of various functional groups in its structure suggests potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. For instance, studies have shown that derivatives with similar structures can significantly lower malondialdehyde (MDA) levels while increasing glutathione (GSH) concentrations in animal models .
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. For example, a study reported that derivatives of this class inhibited the proliferation of human breast cancer cells by inducing G0/G1 phase arrest .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds related to this compound have shown promise as anti-inflammatory agents. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This effect is linked to the inhibition of NF-kB signaling pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The benzodioxole moiety contributes to its ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
- Cytokine Modulation : By affecting signaling pathways such as NF-kB and MAPK, this compound modulates cytokine production and reduces inflammation .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related chromeno-pyrrole derivative in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis within tumor tissues treated with the compound .
Case Study 2: Neuroprotection
In neuroprotective studies, the compound demonstrated the ability to protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using primary neuronal cultures exposed to hydrogen peroxide, where treated cells showed reduced cell death and preserved mitochondrial integrity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
Chromenone precursor formation : Condensation of substituted coumarins with aryl amines under acidic conditions.
Pyrrole ring cyclization : Base-assisted cyclization (e.g., KOH/EtOH) to form the dihydrochromenopyrrole core .
Substituent introduction : Alkylation at the 2-position using 1,3-benzodioxol-5-ylmethyl bromide under phase-transfer catalysis (PTC) conditions .
- Key Reference : Vydzhak and Panchishin (2008, 2010) demonstrated analogous routes for alkyl/aryl-substituted derivatives, achieving yields of 46–63% .
Q. How can researchers confirm the structural integrity of this compound experimentally?
- Methodological Answer : Use a combination of:
NMR spectroscopy : and NMR to verify substituent positions and aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzodioxol protons as a singlet at δ 5.9–6.1 ppm) .
HRMS : Confirm molecular weight (expected [M+H] at m/z 423.121) and fragmentation patterns .
X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles in the fused chromenopyrrole system.
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the synthesis of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., AlCl) vs. Brønsted acids (e.g., HSO) for cyclization efficiency.
- Temperature gradients : Optimize cyclization between 80–120°C to balance reaction rate and byproduct formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to THF .
- Key Data : Vydzhak et al. reported a 23% yield increase when switching from THF to DMF in analogous reactions .
Q. How can computational modeling resolve contradictions in reported reactivity of the benzodioxolylmethyl substituent?
- Methodological Answer :
DFT calculations : Analyze electron density maps to assess steric/electronic effects of the benzodioxolylmethyl group on reaction intermediates.
Reaction path sampling : Use quantum chemical methods (e.g., NEB or metadynamics) to compare activation barriers for alkylation vs. competing side reactions .
- Case Study : ICReDD’s hybrid computational-experimental workflow reduced optimization time by 40% for similar heterocycles .
Q. What strategies address low reproducibility in dihydrochromenopyrrole synthesis across labs?
- Methodological Answer :
- Standardized protocols : Pre-dry solvents and reagents (e.g., molecular sieves for aryl amines).
- In-situ monitoring : Use FTIR or Raman spectroscopy to track cyclization progress and detect intermediates.
- Controlled atmosphere : Conduct alkylation under inert gas (N/Ar) to prevent oxidation of the benzodioxolylmethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
